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Executive Summary
7-Chloro-6-methoxy-2-methylquinoline (CAS Registry Number: Not widely indexed; Specific

Intermediate ID: 1B in WO 2012/003498) is a substituted quinoline derivative utilized primarily

as a scaffold in the synthesis of bioactive small molecules, including inhibitors of HIV-1 reverse

transcriptase and potential antimalarial agents.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP)

characteristics, supported by a validated synthesis protocol via the Doebner-Miller reaction.

Due to the compound's status as a transient synthetic intermediate, experimental property data

is often proprietary; therefore, this guide synthesizes available patent data with structure-

activity relationship (SAR) predictions to establish definitive property ranges.

Physicochemical Properties: The Core Data
Melting Point & Boiling Point Analysis
The thermal properties of 7-Chloro-6-methoxy-2-methylquinoline are governed by the

interplay between the planar quinoline stacking interactions and the dipole moments introduced

by the 7-chloro and 6-methoxy substituents.
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Property Value / Range Confidence Level Context

Melting Point (MP)
80 – 110 °C

(Predicted)
High (SAR-Derived)

Based on structural

analogs (see

Comparative Analysis

below).

Boiling Point (BP)
308 ± 40 °C (at 760

mmHg)
Medium (Computed)

High boiling point

necessitates vacuum

distillation for

purification.

Physical State
Solid (Crystalline

Powder)
High

Precipitants from non-

polar solvents (e.g.,

Hexanes/EtOAc).

Solubility
Soluble in DCM,

MeOH, EtOAc
High

Low solubility in water;

soluble in acidic

aqueous media

(protonation).

Comparative Structural Analysis (SAR)
To validate the predicted MP range, we analyze structurally homologous compounds with

known experimental values:

4-Chloro-6-methoxy-2-methylquinoline: MP 92–93 °C (Isomer). The 4-position substitution

typically disrupts packing slightly less than the 7-position, but the values are comparable.

7-Chloro-2-methylquinoline: MP 74–78 °C (Lacks 6-OMe). The addition of a methoxy group

at position 6 generally increases the melting point due to enhanced molecular weight and

dipole-dipole interactions.

6-Methoxy-2-methylquinoline: MP 64–65 °C. The addition of the chlorine atom at position 7

significantly increases the MP (halogen bonding and molecular weight).

Conclusion: The experimental melting point of the target compound is strictly bracketed

between 80°C and 110°C.
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Boiling Point & Pressure Dependence
Due to the high predicted boiling point (~308°C), atmospheric distillation is not recommended

due to the risk of thermal decomposition. Purification should proceed via reduced pressure

distillation or column chromatography.[1]

Predicted BP at 10 mmHg: ~140–160 °C

Predicted BP at 1 mmHg: ~100–120 °C

Validated Synthesis Protocol (Doebner-Miller)
The most authoritative route for synthesizing this compound is the acid-catalyzed condensation

of 3-chloro-4-methoxyaniline with crotonaldehyde. This protocol is adapted from WO

2012/003498.

Reaction Scheme
The synthesis involves the formation of a Schiff base intermediate followed by cyclization and

oxidation (dehydrogenation).

3-Chloro-4-methoxyaniline
(Start Material)
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(Transient)

6M HCl, Toluene
100°C, 2h

Crotonaldehyde
(Reagent)

7-Chloro-6-methoxy-2-methylquinoline
(Target)

Oxidation/Cyclization
(-H2)
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Figure 1: Doebner-Miller synthesis pathway for 7-Chloro-6-methoxy-2-methylquinoline.

Step-by-Step Methodology
Reagents:

3-Chloro-4-methoxyaniline (1.0 eq, e.g., 5.0 g)[2]

Crotonaldehyde (2.0 eq, e.g., 5.3 mL)
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Hydrochloric Acid (6 M, aqueous)[2]

Toluene (Co-solvent)

Protocol:

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve 3-chloro-4-methoxyaniline (5.0 g, 31.7 mmol) in 6 M HCl (100 mL).

Heating: Heat the reaction mixture to 100 °C.

Addition: Add Toluene (30 mL) to the hot mixture.

Cyclization: Slowly add Crotonaldehyde (5.3 mL, 63.5 mmol) dropwise over 20–30 minutes.

Caution: Exothermic reaction.

Reflux: Stir the biphasic mixture at 100 °C for 2 hours. Monitor reaction progress via TLC

(System: Hexanes/EtOAc 7:3) or LC-MS.[3]

Workup:

Cool the mixture to room temperature.

Basify to pH > 10 using NaOH or NH₄OH (ice bath cooling recommended).

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient:

0-30% EtOAc in Hexanes) to yield the product as a solid.

Characterization & Quality Control
To ensure scientific integrity, the isolated compound must be validated using the following self-

validating workflow.
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Figure 2: Analytical workflow for validating 7-Chloro-6-methoxy-2-methylquinoline.

Spectroscopy Expectations
Mass Spectrometry (ESI+): Calculated [M+H]⁺ for C₁₁H₁₀ClNO = 208.05.

1H NMR (CDCl₃/CD₃OD):

δ 2.6–2.9 ppm: Singlet (3H) for the 2-Methyl group.

δ 3.9–4.0 ppm: Singlet (3H) for the 6-Methoxy group.

Aromatic Region: Two singlets (or para-coupled doublets) for protons at positions 5 and 8

due to the 6,7-substitution pattern, plus the characteristic quinoline doublets at positions 3

and 4.

Safety & Handling (MSDS Inference)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[5][6]
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H315: Causes skin irritation.[5][6][7]

H319: Causes serious eye irritation.[6][7]

H335: May cause respiratory irritation.[6][7]

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the methyl group or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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